molecular formula C11H19NO6 B1207530 Heterodendrin CAS No. 66465-22-3

Heterodendrin

Cat. No. B1207530
CAS RN: 66465-22-3
M. Wt: 261.27 g/mol
InChI Key: CQWWASNOGSDPRL-MPVQUNCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heterodendrin is a member of the class of compounds known as cyanogenic glycosides . These are glycosides in which the aglycone moiety contains a cyanide group . It has a molecular formula of C11H19NO6 and an average mass of 261.272 Da . It is soluble in water and is a very weakly acidic compound .


Molecular Structure Analysis

Heterodendrin has a complex molecular structure with six defined stereocentres . The IUPAC name for Heterodendrin is (2S)-3-methyl-2- { [ (2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy}butanenitrile .


Physical And Chemical Properties Analysis

Heterodendrin has several physical and chemical properties. It has a logP value of -1.3, indicating its solubility in water and lipids . It has a pKa (Strongest Acidic) of 12.21 and a pKa (Strongest Basic) of -3, indicating it is a very weakly acidic compound . It has a refractivity of 59.23 m³·mol⁻¹ and a polarizability of 25.51 ų .

Scientific Research Applications

Discrimination of Diastereoisomeric Glycosides

The glycosides (S)-heterodendrin and (R)-epi-heterodendrin have been synthesized and separated, revealing differences in their 1H NMR spectra. This research, conducted by Lankhorst, Smeets, and Haasnoot (1995), provides insights into the conformational behaviors of these glycosides, crucial for their identification and characterization in scientific studies (Lankhorst, Smeets, & Haasnoot, 1995).

Genetic Information in Animal Production

Lambert (2008) explored the utility of genetic information, such as that related to heterodendrin, in beef cattle production. This research highlights the potential of genetic knowledge in improving agricultural processes and breeding programs, thereby enhancing both producer and consumer benefits (Lambert, 2008).

Cancer Genomics and Heterogeneity

Marshall and Vousden (2011) discussed the increasing complexity and heterogeneity in cancer, including the role of genetic alterations. This research underscores the importance of understanding diverse genetic factors, possibly including those related to heterodendrin, in developing targeted cancer therapies (Marshall & Vousden, 2011).

properties

CAS RN

66465-22-3

Product Name

Heterodendrin

Molecular Formula

C11H19NO6

Molecular Weight

261.27 g/mol

IUPAC Name

(2S)-3-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanenitrile

InChI

InChI=1S/C11H19NO6/c1-5(2)6(3-12)17-11-10(16)9(15)8(14)7(4-13)18-11/h5-11,13-16H,4H2,1-2H3/t6-,7-,8-,9+,10-,11-/m1/s1

InChI Key

CQWWASNOGSDPRL-MPVQUNCYSA-N

Isomeric SMILES

CC(C)[C@@H](C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CC(C)C(C#N)OC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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